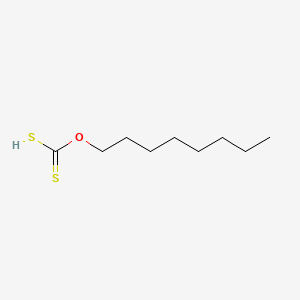

O-Octyl hydrogen dithiocarbonate

Description

While direct data on this compound are absent in the provided evidence, insights can be inferred from structurally related dithiocarbonates and octyl derivatives. The compound’s reactivity and physicochemical properties are influenced by the octyl group’s hydrophobicity and the dithiocarbonate moiety’s redox activity.

Properties

CAS No. |

6253-37-8 |

|---|---|

Molecular Formula |

C9H18OS2 |

Molecular Weight |

206.4 g/mol |

IUPAC Name |

octoxymethanedithioic acid |

InChI |

InChI=1S/C9H18OS2/c1-2-3-4-5-6-7-8-10-9(11)12/h2-8H2,1H3,(H,11,12) |

InChI Key |

FYHQYEVHSYHJHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=S)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Octyl hydrogen dithiocarbonate can be synthesized through the reaction of octanol with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:

C8H17OH+CS2+NaOH→C8H17OCS2Na+H2O

The intermediate product, sodium octyl dithiocarbonate, is then acidified to yield O-Octyl hydrogen dithiocarbonate .

Industrial Production Methods

In industrial settings, the production of O-Octyl hydrogen dithiocarbonate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

O-Octyl hydrogen dithiocarbonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols.

Substitution: It can undergo nucleophilic substitution reactions where the octyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Depending on the nucleophile, different substituted products can be formed.

Scientific Research Applications

O-Octyl hydrogen dithiocarbonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: It is employed in the study of enzyme inhibition and protein interactions.

Medicine: Research has explored its potential as an anticancer and antimicrobial agent.

Mechanism of Action

The mechanism of action of O-Octyl hydrogen dithiocarbonate involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can inhibit enzyme activity by binding to the active sites or altering the enzyme’s conformation. The compound can also form stable complexes with metal ions, which can be utilized in various catalytic processes .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons with Similar Compounds

Cyclic Dithiocarbonate Derivatives of ENR-50

The cyclic dithiocarbonate derivative of epoxidized natural rubber (ENR-50) (Figure 8, Table 2 in ) features a five-membered dithiocarbonate ring formed via reaction with carbon disulfide (CS₂). Key structural differences from O-Octyl hydrogen dithiocarbonate include:

- Cyclic vs. Linear Structure : The ENR-50 derivative is cyclic, while O-Octyl hydrogen dithiocarbonate is linear, leading to distinct NMR shifts.

- NMR Shifts : Methylene protons adjacent to the dithiocarbonate ring in ENR-50 appear at δ 1.58–1.63 ppm, split due to ring strain . In contrast, the octyl chain in O-Octyl hydrogen dithiocarbonate would likely exhibit upfield shifts for terminal methyl groups (δ ~0.88 ppm) and characteristic splitting for methylene protons (δ 1.2–1.5 ppm).

Table 1: NMR Comparison of Dithiocarbonates

*Inferred from analogous structures.

Sodium Camphor Dithiocarbonate and Gold Salts

Sodium camphor dithiocarbonate (Na(C₁₀H₁₄OCS₂)) and its gold complex (NaAu(C₁₀H₁₄OCS₂)₂·9H₂O) differ in solubility and stability:

- Solubility : Sodium salts are water-soluble, while O-Octyl hydrogen dithiocarbonate, with its hydrophobic octyl chain, would favor organic solvents (e.g., ether, chloroform).

- Reactivity : Acidification of sodium camphor dithiocarbonate releases H₂S, suggesting O-Octyl hydrogen dithiocarbonate may act as a weak acid in aqueous media .

Table 2: Physicochemical Properties

| Compound | Solubility | Reactivity with Acids |

|---|---|---|

| Sodium camphor derivative | Water-soluble | Releases H₂S |

| O-Octyl H-dithiocarbonate* | Organic solvents | Likely forms thiols/CS₂ |

*Inferred from structural analogs.

Comparison with Octyl-Containing Compounds

- Hydrophobicity : The octyl chain enhances lipid solubility, which may improve O-Octyl hydrogen dithiocarbonate’s compatibility with polymers or organic matrices.

- Toxicity: Octylphenol derivatives are associated with environmental risks , suggesting O-Octyl hydrogen dithiocarbonate may require similar handling precautions.

Biological Activity

Introduction

O-Octyl hydrogen dithiocarbonate, a member of the dithiocarbamate family, has garnered attention for its potential biological activities. Dithiocarbamates are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and in the treatment of various diseases. This article reviews the biological activity of O-Octyl hydrogen dithiocarbonate, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by relevant data tables and case studies.

O-Octyl hydrogen dithiocarbonate features a structure that allows it to interact with biological macromolecules. The compound is characterized by its ability to form complexes with metal ions, which can enhance its biological activity. The mechanism of action typically involves:

- Metal Chelation : Dithiocarbamates can chelate metal ions, which may contribute to their antimicrobial and anticancer properties.

- Enzyme Inhibition : They have been shown to inhibit various enzymes, including those involved in oxidative stress and inflammation.

Antimicrobial Activity

O-Octyl hydrogen dithiocarbonate has demonstrated significant antimicrobial properties against a range of pathogens. A study highlighted the effectiveness of dithiocarbamate derivatives in inhibiting bacterial growth:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Candida albicans | 10 μg/mL |

These findings suggest that O-Octyl hydrogen dithiocarbonate could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Dithiocarbamates, including O-Octyl hydrogen dithiocarbonate, have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : The compound has been shown to halt the cell cycle in the G2/M phase.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cancer cell death.

A notable study reported the IC50 values for O-Octyl hydrogen dithiocarbonate against different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A2780 (Ovarian Cancer) | 5.2 |

| MCF-7 (Breast Cancer) | 4.8 |

| HeLa (Cervical Cancer) | 6.1 |

These results highlight the potential of O-Octyl hydrogen dithiocarbonate as an effective anticancer agent.

Case Studies

- In Vivo Study on Tumor Models : A study conducted on mice with induced tumors showed that administration of O-Octyl hydrogen dithiocarbonate resulted in a significant reduction in tumor size compared to control groups. The observed mechanism involved apoptosis induction and inhibition of angiogenesis.

- Neuroprotective Effects : Another investigation explored the neuroprotective effects of O-Octyl hydrogen dithiocarbonate in models of oxidative stress-induced neuronal damage. The compound exhibited protective effects by reducing neuronal cell death and inflammation markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.